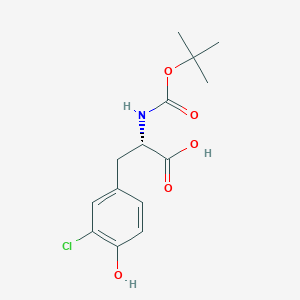
Boc-3-chloro-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-3-chloro-L-tyrosine is a derivative of tyrosine . It is a chloroamino acid that comprises a tyrosine core with a chloro- substituent ortho to the phenolic hydroxy group . It has been used in the enzymatic synthesis of halogen derivatives of aromatic amino acids labeled with a hydrogen isotope .
Synthesis Analysis
Boc-3-chloro-L-tyrosine has been used in the enzymatic synthesis of halogen derivatives of aromatic amino acids labeled with a hydrogen isotope . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The molecular formula of Boc-3-chloro-L-tyrosine is C14H18ClNO5 . It contains a total of 39 bonds; 21 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
Boc-3-chloro-L-tyrosine has been used in the enzymatic synthesis of halogen derivatives of aromatic amino acids labeled with a hydrogen isotope . More details about the chemical reactions can be found in the relevant papers .Physical And Chemical Properties Analysis
Boc-3-chloro-L-tyrosine has a molecular weight of 315.75 g/mol . It has an XLogP3-AA of 2.8, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 6 .Applications De Recherche Scientifique
1. Biomarker for Oxidative Stress and Inflammation 3-Chloro-L-tyrosine is a derivative of L-tyrosine and is formed from a reaction between the myeloperoxidase (MPO) product hypochlorous acid and L-tyrosine . It has been used as a biomarker of oxidative damage induced by MPO .
Biomarker for Cancer
3-Chloro-L-tyrosine has been used in the quantification of free 3-Nitro-L-tyrosine (3-NT), 3-Chloro-L-tyrosine (3-CT), and 3-Bromo-L-tyrosine (3-BT) in biological samples as potential inflammation, oxidative stress, and cancer biomarkers . All metabolites were significantly higher in cancer patients than healthy controls .
Role in Colorectal Cancer Research
In a study involving colorectal cancer patients during the perioperative period, 3-Chloro-L-tyrosine was used in the development of a liquid chromatography–tandem mass spectrometry (LC-MS/MS)-based method for simultaneous analysis without an extract purification step by solid-phase extraction .
4. Role in Stress Mitigation and Performance Enhancement Tyrosine, a precursor of catecholamine neurotransmitters, may help alleviate physical/cognitive performance decrements in humans under conditions of high physical/psychological stress . Tyrosine supplementation has been shown to diminish cognitive and some behavioral deficits associated with stressful conditions .
Role in Metabolomics
3-Chloro-L-tyrosine has been used in metabolomics, a study of chemical processes involving metabolites. It is particularly useful in the study of specific cellular processes related to oxidative stress and inflammation .
6. Role in Drug Development for Chagas Disease Halogenated L-tyrosine derivatives, including 3-Chloro-L-tyrosine, have been synthesized to examine new substances for the treatment of Chagas disease .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMKCIHCRJIZOO-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620970 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-chloro-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-chloro-L-tyrosine | |
CAS RN |
192315-36-9 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-chloro-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


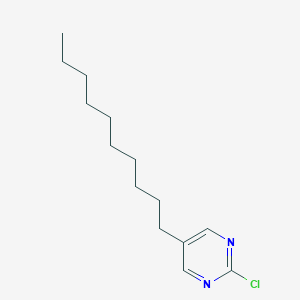
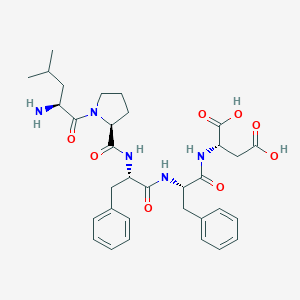

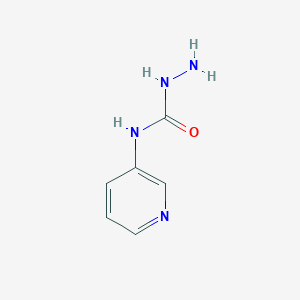



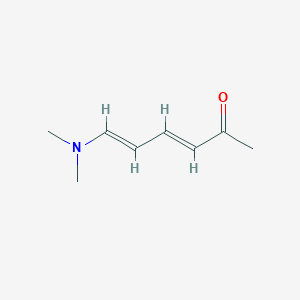

![6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B65679.png)


